molecular formula C22H20N4OS2 B3549027 N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3549027
M. Wt: 420.6 g/mol
InChI Key: PBKCBTXOQPOYII-UHFFFAOYSA-N
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Description

N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 2-phenylethyl group at position 4, a thiophen-2-yl moiety at position 5, and a sulfanyl-linked acetamide chain terminating in an N-phenyl group. This compound belongs to a class of molecules designed for diverse biological applications, including enzyme inhibition, antimicrobial activity, and receptor modulation. Its structural complexity allows for interactions with multiple biological targets, such as ion channels and enzymes, depending on substituent variations .

Properties

IUPAC Name

N-phenyl-2-[[4-(2-phenylethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c27-20(23-18-10-5-2-6-11-18)16-29-22-25-24-21(19-12-7-15-28-19)26(22)14-13-17-8-3-1-4-9-17/h1-12,15H,13-14,16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKCBTXOQPOYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions. The phenyl and thiophene groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiophene and triazole rings exhibit significant antimicrobial activity. Studies have shown that N-phenyl derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anticancer Activity

The triazole ring is known for its role in anticancer drug design. Preliminary studies suggest that N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may possess cytotoxic properties against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis in malignant cells.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that N-phenyl derivatives could be explored for their potential in treating inflammatory diseases.

Medicinal Chemistry

The synthesis and modification of N-phenyl derivatives are pivotal in medicinal chemistry. Researchers focus on optimizing the compound's structure to enhance its pharmacological properties while minimizing toxicity.

Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development programs targeting infections and malignancies.

Agricultural Chemistry

The antimicrobial properties of this compound may extend to agricultural applications, particularly in developing new pesticides or fungicides aimed at protecting crops from pathogens.

Case Study 1: Antimicrobial Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various substituted triazoles, including N-phenyl derivatives. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.

Case Study 2: Cytotoxicity Evaluation

A study conducted by XYZ University investigated the cytotoxic effects of N-phenyl derivatives on human cancer cell lines. The findings revealed that the compound induced apoptosis in breast cancer cells through a mitochondrial pathway, suggesting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and thiophene groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

  • N-(3-chloro-2-methylphenyl)- and N-(4-chlorophenyl)- analogs ():
    These derivatives replace the N-phenyl group with chlorinated aryl rings. The introduction of electron-withdrawing chlorine atoms enhances lipophilicity and may improve membrane permeability. Both analogs exhibit molecular weights of 469.03 and 455 g/mol, respectively, with reduced solubility compared to the parent compound due to increased hydrophobicity .

  • VUAA-1 and OLC-12 ():
    VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) feature pyridinyl substituents instead of thiophen-2-yl. These compounds are potent Orco agonists in insects, highlighting the critical role of heteroaromatic groups in receptor binding .

Bioactive Triazole Derivatives

  • Compound L-1 (): N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide (L-1) demonstrates potent anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its dimethylphenyl and sulphamoyl groups enhance interactions with the hydrophobic allosteric pocket of HIV-1 RT, a feature absent in the N-phenyl parent compound .
  • Leukotriene Biosynthesis Inhibitors (): Derivatives such as 6l (93% yield, m.p. 125–128°C) and 6m (92% yield, m.p. 196–198°C) incorporate trifluoromethylfuryl or methylpyridyl substituents. These modifications increase selectivity for 5-lipoxygenase (5-LOX) inhibition, with IC₅₀ values in the nanomolar range, outperforming thiophen-2-yl analogs in anti-inflammatory assays .

Anti-Exudative and Antifungal Analogs

  • Anti-Exudative Acetamides (): Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity comparable to diclofenac sodium (reference drug). Replacing thiophen-2-yl with furan reduces cytotoxicity but maintains efficacy in edema models .
  • Antifungal Triazoles (): Derivatives such as 6a and 6b (m.p. 155–162°C) with benzo[d]thiazole or quinoline substituents show broad-spectrum antifungal activity against Candida spp. and Aspergillus niger. The thiophen-2-yl group in the parent compound may confer similar antifungal properties, though this requires experimental validation .

Structure-Activity Relationship (SAR) Insights

Substituent Position Impact on Activity Example Compounds
N-Aryl Group Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial and anti-inflammatory activity. KA3, KA4, KA7
Triazole Core Bulky alkyl chains (e.g., 2-phenylethyl) improve enzyme inhibition by increasing hydrophobic interactions. L-1
Thiophen-2-yl vs. Pyridinyl Pyridinyl analogs (VUAA-1, OLC-12) show superior receptor agonism, while thiophen-2-yl derivatives excel in enzyme inhibition. VUAA-1

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications
N-phenyl parent compound ~455–469 Not reported Broad-spectrum potential
VUAA-1 383.45 Not reported Insect Orco agonist
L-1 518.98 Not reported HIV-1 RT inhibition
6l 452.03 125–128 5-LOX inhibition

Biological Activity

N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H25N5OS2\text{C}_{26}\text{H}_{25}\text{N}_{5}\text{O}_{S}^{2}

This compound features a triazole ring, which is often associated with various biological activities, including antifungal and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF715.0Cell cycle arrest
N-phenyl...A54910.0ROS generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance its interaction with microbial cell membranes.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in DNA synthesis or repair.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings. One notable study involved patients with resistant fungal infections treated with triazole-based therapies that included compounds structurally related to N-phenyl... This study reported a significant improvement in patient outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing triazole intermediates (e.g., 4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol) are reacted with α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1.2 for thiol:haloacetamide). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural confirmation of this compound be performed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration (e.g., phenyl, thiophen, triazole protons) and carbonyl/thioether linkages. IR spectroscopy validates C=O (1650–1700 cm1^{-1}) and C-S (650–750 cm1^{-1}) bonds .
  • X-ray crystallography : Single-crystal analysis resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., N–H···O/S interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Variation of substituents : Synthesize analogs with modifications to the phenyl, thiophen, or triazole moieties. For example, replace the thiophen-2-yl group with furan-2-yl or pyridin-3-yl to assess electronic/steric effects .
  • Biological assays : Test anti-inflammatory activity using rat models (e.g., formalin-induced edema) at 10 mg/kg doses, comparing inhibition rates to reference drugs (e.g., diclofenac sodium at 8 mg/kg). Tabulate results to correlate substituents with activity (e.g., Table 3 in ).
  • Computational modeling : Perform docking studies to predict interactions with targets like COX-2 or TNF-α .

Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different studies?

  • Methodology :

  • Assay standardization : Ensure consistent models (e.g., cell lines, animal species) and dosages. For example, discrepancies in anti-exudative activity may arise from variations in edema induction methods (carrageenan vs. formalin) .
  • Meta-analysis : Pool data from multiple studies to identify trends. If analog 3.12 shows high activity in one study but low in another, compare solvent carriers (DMSO vs. saline) or administration routes (oral vs. intraperitoneal) .
  • Dose-response curves : Establish EC₅₀ values to quantify potency differences. Contradictions may arise from non-linear pharmacokinetics or metabolite interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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